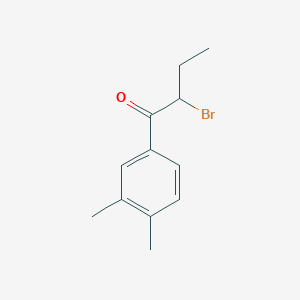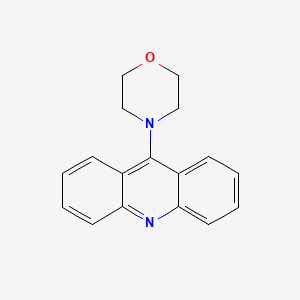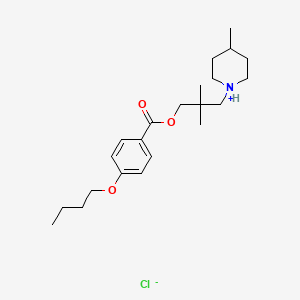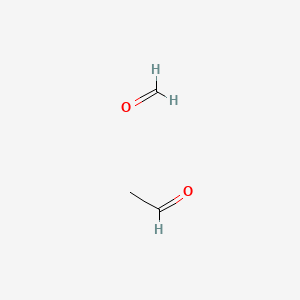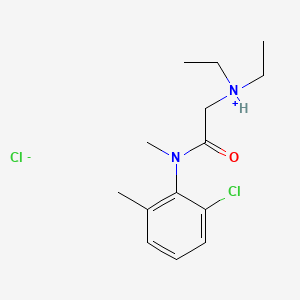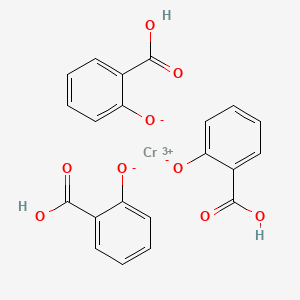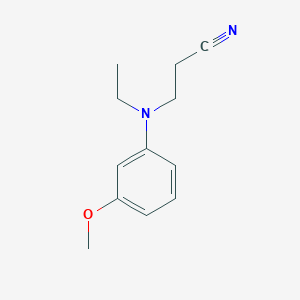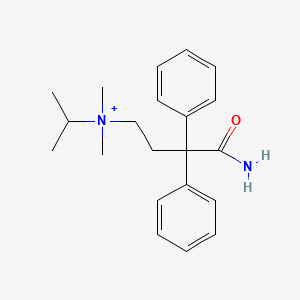
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-4-oxo-3,3-diphenylbutanoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in treating various diseases, depending on its biological activity and mechanism of action .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Amino-4-oxo-3,3-diphenylbutyl)-1-methylazepanium
- 1-(4-amino-4-oxo-3,3-diphenylbutyl)-1-methyl-1-azoniaspiro[4.5]decane
- (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;bromide
Uniqueness
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium stands out due to its specific molecular structure, which imparts unique chemical and biological properties
Eigenschaften
| 6287-69-0 | |
Molekularformel |
C21H29N2O+ |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H28N2O/c1-17(2)23(3,4)16-15-21(20(22)24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3,(H-,22,24)/p+1 |
InChI-Schlüssel |
BJALDQYFTXIRGT-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
